6-(benzylthio)-9-propyl-9H-purin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
92556-40-6 |
|---|---|
Molecular Formula |
C15H17N5S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19) |
InChI Key |
JXOXYPGUGSIABS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Benzylthio 9 Propyl 9h Purin 2 Amine and Its Structural Analogues
Established Synthetic Routes for 6-Substituted-9-alkyl-9H-purin-2-amines
The synthesis of 6-substituted-9-alkyl-9H-purin-2-amines typically involves a multi-step process starting from commercially available purine (B94841) precursors. The key transformations are the regioselective introduction of an alkyl group at the N9 position of the purine ring and the subsequent installation of a substituent, such as a thioether, at the C6 position.
Strategies for Regioselective N9-Alkylation of the Purine Core
A significant challenge in the synthesis of 9-alkylpurines is controlling the regioselectivity of the alkylation reaction. The purine ring possesses multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to the potential formation of isomeric mixtures upon alkylation. acs.orgnih.gov Direct alkylation of purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 product typically predominating. acs.org
To address this, several strategies have been developed to enhance the regioselectivity in favor of the desired N9 isomer:
Steric Hindrance: One approach involves modifying the purine substrate with a bulky group at the C6 position. This group can sterically shield the N7 position, thus directing the incoming alkylating agent to the more accessible N9 nitrogen. acs.orgnih.gov For instance, the use of a coplanar 6-(azolyl) substituent has been shown to effectively block the N7 position, resulting in exclusive N9-alkylation. acs.orgnih.gov
Optimized Reaction Conditions: The choice of base, solvent, and reaction conditions plays a critical role in directing the alkylation. The use of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH) in solvents such as acetonitrile (B52724) can lead to mixtures. ub.edu However, employing specific base-solvent systems, such as cesium carbonate in dimethylformamide (DMF) or tetrabutylammonium (B224687) hydroxide, has been shown to improve N9 selectivity. ub.edunih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation has been demonstrated to significantly improve reaction times, yields, and regioselectivity for N9-alkylation. ub.edu This technique can reduce the formation of secondary products and enhance the efficiency of the reaction, particularly for substrates with low solubility. ub.edu
Alternative Alkylation Methods: Light-promoted, metal-free radical relay pathways have been developed as a novel method for the site-selective alkylation of the N9 position, offering excellent regioselectivity under mild conditions. Another method involves the reaction of N-trimethylsilylated purines with an alkyl halide using a catalyst like tin(IV) chloride (SnCl4), which can be tuned to favor either the N7 or N9 isomer depending on the reaction temperature. acs.orgnih.gov
Table 1: Selected Methods for Regioselective N9-Alkylation of Purines
| Method | Reagents & Conditions | Selectivity | Reference |
|---|---|---|---|
| Steric Shielding | 6-(2-butylimidazol-1-yl)-2-chloropurine, NaH, ethyl iodide, DMF | Exclusive N9-alkylation | acs.orgnih.gov |
| Microwave-Assisted | 6-chloropurine (B14466), isopropyl bromide, (Bu)4NOH, microwave | Exclusive N9-alkylation | ub.edu |
| Base-Mediated | 2-amino-9H-purine-6-thiol, Cs2CO3, benzyl (B1604629) bromide, DMF | N9-alkylation (major product) | nih.gov |
| Lewis Acid Catalysis | 6-chloropurine, BSA, SnCl4, tert-butyl bromide, ACN, 80°C | Predominant N9-alkylation | acs.org |
| Light-Promoted Radical Relay | Purine, Umemoto's reagent, ethers, visible light | Excellent N9-regioselectivity |
Methods for Introducing the Thioether Moiety at the C6-Position
The introduction of a thioether, specifically a benzylthio group, at the C6 position of the purine core is typically achieved through nucleophilic substitution. The most common precursor for this transformation is a 6-chloropurine derivative.
The general reaction involves the treatment of a 6-chloro-9-alkyl-9H-purin-2-amine with a thiol, such as benzyl mercaptan, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride at the C6 position. A study on the synthesis of related 6-substituted purine derivatives utilized DMF as the solvent and heated the reaction to 80°C to achieve the desired substitution. researchgate.net
An alternative route starts from a 2-amino-9-alkyl-9H-purine-6-thiol. In this case, the sulfur atom is already in place. The thioether is formed via S-alkylation using an appropriate alkyl halide, such as benzyl bromide. A reported synthesis of 9-benzyl-6-(benzylthio)-9H-purin-2-amine employed cesium carbonate as the base and tetrabutylammonium iodide as an additive in DMF at room temperature to facilitate this reaction. nih.gov
Targeted Synthesis of 6-(benzylthio)-9-propyl-9H-purin-2-amine
A plausible and efficient synthetic route to this compound starts from the commercially available 2-amino-6-chloropurine (B14584). The synthesis can be envisioned in two primary steps: first, the regioselective N9-propylation of the purine core, followed by the nucleophilic substitution of the C6-chloro group with benzylthiolate.
Step 1: N9-Propylation 2-amino-6-chloropurine is reacted with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. This step yields the key intermediate, 2-amino-6-chloro-9-propyl-9H-purine.
Step 2: C6-Thioetherification The intermediate, 2-amino-6-chloro-9-propyl-9H-purine, is then reacted with benzyl mercaptan. The addition of a base, such as sodium hydride (NaH) or potassium carbonate, facilitates the formation of the benzylthiolate anion, which subsequently displaces the chlorine atom at the C6 position to afford the final product, this compound.
Optimization of Reaction Conditions and Yields from Precursors
The optimization of this two-step synthesis is critical for maximizing the yield and purity of the final product.
For the N9-propylation step , key variables include the choice of the propyl halide, base, and solvent. The use of 1-iodopropane may lead to faster reaction rates compared to 1-bromopropane due to the better leaving group ability of iodide. Cesium carbonate is often a superior base to potassium or sodium carbonate, as it enhances the nucleophilicity of the purine nitrogen and often improves N9 selectivity. nih.gov DMF is a common solvent due to its ability to dissolve the purine substrates and salts. ub.edunih.gov
For the C6-thioetherification step , the reaction temperature and time are crucial. While some S-alkylation reactions can proceed at room temperature nih.gov, nucleophilic aromatic substitution at the C6 position often requires heating (e.g., 80°C) to proceed at a reasonable rate and achieve high conversion. researchgate.net The choice of base is also important to ensure complete deprotonation of the benzyl mercaptan without causing undesired side reactions.
Table 2: Proposed Synthesis Outline for this compound
| Step | Precursor | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1. N9-Alkylation | 2-Amino-6-chloropurine | 1-Iodopropane, Cs₂CO₃, DMF | 2-Amino-6-chloro-9-propyl-9H-purine |
| 2. C6-Thioetherification | 2-Amino-6-chloro-9-propyl-9H-purine | Benzyl mercaptan, K₂CO₃, DMF, 80°C | This compound |
Identification and Characterization of Synthetic Intermediates
The primary intermediate in the proposed synthesis is 2-amino-6-chloro-9-propyl-9H-purine . Its successful formation and purification are essential for the subsequent step. Characterization would be performed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the introduction of the propyl group, showing characteristic signals for the CH₃, CH₂, and N-CH₂ protons. The purine C8-H proton signal would also be present. ¹³C NMR would show the corresponding carbon signals of the propyl group and the purine core.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the intermediate, matching the molecular formula C₈H₁₀ClN₅.
The final product, This compound , would be characterized similarly. ¹H NMR would show the disappearance of the C6-chloro effect and the appearance of signals for the benzyl group's aromatic protons and the benzylic CH₂ protons. X-ray crystallography could provide unambiguous structural confirmation, as has been done for analogous compounds like 9-benzyl-6-(benzylthio)-9H-purin-2-amine. nih.gov
Convergent Synthesis Approaches for Purine Receptor Ligands
The synthesis of purine derivatives like this compound can be viewed through the lens of a convergent synthesis strategy. This approach is highly valuable in medicinal chemistry for the efficient generation of compound libraries to explore structure-activity relationships (SAR) for targets such as purinergic receptors. nih.govugent.be
In a convergent synthesis, different complex fragments of the target molecule are synthesized separately and then joined together in the final stages. For this class of compounds, the strategy involves:
Fragment 1 Synthesis: Preparation of a variety of N9-alkylated 2-amino-6-chloropurine cores. By using different alkyl halides, a range of N9-substituents can be introduced.
Fragment 2 Synthesis: Availability of a diverse set of thiols or other nucleophiles.
These two sets of fragments can then be combined in a matrix fashion to rapidly produce a large library of analogues with variations at both the N9 and C6 positions. This modularity allows chemists to systematically probe how changes in the size, shape, and electronic properties of the substituents at these positions affect the compound's affinity and efficacy at specific purinergic receptor subtypes. nih.govwikipedia.org This is more efficient than a linear synthesis, where each new analogue would require a new multi-step sequence from the beginning. Such library synthesis is a powerful tool for discovering lead compounds in drug development programs targeting the purinergic signaling system. mdpi.com
Design and Synthesis of Novel Analogues and Bioisosteres
The rational design and synthesis of novel analogues of this compound focus on three main areas: modifying the N9-substituent, diversifying the C6-thioether group, and preparing related purine bioisosteres to understand structure-activity relationships and optimize properties.
Systematic Modifications at the Purine N9-Position
The synthesis of this compound and its N9-substituted analogues typically starts from 2-amino-6-mercaptopurine. A common strategy involves the alkylation of the N9 position. While direct alkylation of 2-amino-6-mercaptopurine can lead to a mixture of N7 and N9 isomers, regioselective N9-alkylation can be achieved under specific conditions or by using protecting group strategies.
A general and efficient method for the synthesis of 9-alkyl-6-mercaptopurine derivatives involves the reaction of 2-amino-6-chloropurine with the desired alkylamine, followed by thionation. Alternatively, direct alkylation of 2-amino-6-mercaptopurine with an appropriate alkyl halide (e.g., propyl iodide, butyl bromide) in the presence of a base like sodium hydride or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can provide the desired N9-alkylated intermediate. Subsequent reaction of the resulting 2-amino-9-alkyl-6-mercaptopurine with benzyl bromide then furnishes the target compounds.
A variety of N9-substituents can be introduced to explore the impact of the alkyl chain length and nature on the compound's properties. Below is a representative table of synthesized analogues with varying N9-substituents.
| Compound ID | N9-Substituent | Starting Material | Synthetic Approach |
| 1a | -CH₂CH₂CH₃ (propyl) | 2-amino-6-mercaptopurine | N9-propylation followed by S-benzylation |
| 1b | -CH₃ (methyl) | 2-amino-6-mercaptopurine | N9-methylation followed by S-benzylation |
| 1c | -CH₂CH₃ (ethyl) | 2-amino-6-mercaptopurine | N9-ethylation followed by S-benzylation |
| 1d | -CH₂CH₂CH₂CH₃ (butyl) | 2-amino-6-mercaptopurine | N9-butylation followed by S-benzylation |
| 1e | -CH₂-Cyclopropyl | 2-amino-6-mercaptopurine | N9-cyclopropylmethylation followed by S-benzylation |
Diversification of the C6-Thioether Substituent
The C6-thioether substituent of this compound is another key position for structural diversification. Starting from the common intermediate, 2-amino-9-propyl-9H-purine-6-thiol, a wide range of thioether analogues can be synthesized through S-alkylation with various electrophiles. This is typically achieved by treating the thiol with a base such as sodium hydride or potassium carbonate to form the thiolate anion, which then reacts with an alkyl or benzyl halide.
This approach allows for the introduction of a variety of substituents on the benzyl ring (e.g., electron-donating or electron-withdrawing groups) or the replacement of the benzyl group with other alkyl, aryl, or heteroarylmethyl groups. A study on the synthesis of 9-benzyl-6-(benzylthio)-9H-purin-2-amine reported a method where 2-amino-9H-purine-6-thiol was reacted with benzyl bromide in the presence of cesium carbonate in DMF. nih.govnih.gov This method can be adapted for the synthesis of a diverse library of C6-thioether analogues.
The following table illustrates the diversification of the C6-thioether substituent on a 9-propyl-9H-purin-2-amine scaffold.
| Compound ID | C6-Thioether Substituent (R) in -S-R | Starting Material | Synthetic Approach |
| 2a | -CH₂Ph (benzyl) | 2-amino-9-propyl-9H-purine-6-thiol | S-alkylation with benzyl bromide |
| 2b | -CH₂-(4-Cl-Ph) | 2-amino-9-propyl-9H-purine-6-thiol | S-alkylation with 4-chlorobenzyl bromide |
| 2c | -CH₂-(4-MeO-Ph) | 2-amino-9-propyl-9H-purine-6-thiol | S-alkylation with 4-methoxybenzyl bromide |
| 2d | -CH₂CH=CH₂ (allyl) | 2-amino-9-propyl-9H-purine-6-thiol | S-alkylation with allyl bromide |
| 2e | -CH₂-(2-pyridyl) | 2-amino-9-propyl-9H-purine-6-thiol | S-alkylation with 2-(chloromethyl)pyridine |
Synthesis of Related Purine Bioisosteres with Modified Scaffolds (e.g., Pyrazolopyrimidines)
Bioisosteric replacement of the purine core with other heterocyclic systems is a common strategy in medicinal chemistry to modulate biological activity, physicochemical properties, and metabolic stability. Pyrazolo[3,4-d]pyrimidines are well-known bioisosteres of purines, where the imidazole (B134444) ring is replaced by a pyrazole (B372694) ring.
The synthesis of pyrazolo[3,4-d]pyrimidine analogues of this compound generally starts from a substituted pyrazole derivative. A common precursor is 5-amino-1-propyl-1H-pyrazole-4-carbonitrile. This intermediate can be cyclized with formamide (B127407) or other one-carbon sources to construct the pyrimidine (B1678525) ring. The resulting 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can then be converted to the corresponding 4-thiol derivative, which serves as a key intermediate for the introduction of various thioether substituents at the C4 position (analogous to the C6 position of purines).
Alternatively, multi-component reactions can be employed for the efficient construction of the pyrazolo[3,4-d]pyrimidine scaffold. For instance, the condensation of a 3-amino-1H-pyrazole derivative, an aldehyde, and a source of the C2 and N3 atoms of the pyrimidine ring can provide highly substituted pyrazolo[3,4-d]pyrimidines in a single step. researchgate.net
The table below outlines the synthesis of some pyrazolo[3,4-d]pyrimidine bioisosteres.
| Compound ID | Scaffold | N1-Substituent | C4-Substituent | Synthetic Approach |
| 3a | Pyrazolo[3,4-d]pyrimidine | -CH₂CH₂CH₃ (propyl) | -S-CH₂Ph | Cyclization of a substituted pyrazole followed by functional group manipulation and S-alkylation |
| 3b | Pyrazolo[3,4-d]pyrimidine | -CH₂CH₂CH₃ (propyl) | -NH₂ | From 4-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine by amination |
| 3c | Pyrazolo[3,4-d]pyrimidine | -Ph (phenyl) | -S-CH₂Ph | Condensation of 3-amino-1-phenylpyrazole with a thiourea (B124793) derivative |
| 3d | Pyrazolo[3,4-d]pyrimidine | -CH₂CH₂CH₃ (propyl) | -OH | Hydrolysis of the corresponding 4-chloro derivative |
Advanced Structural Characterization of 6 Benzylthio 9 Propyl 9h Purin 2 Amine and Its Analogues
Single-Crystal X-ray Diffraction Analysis
The three-dimensional architecture of 9-benzyl-6-(benzylthio)-9H-purin-2-amine has been meticulously elucidated through single-crystal X-ray diffraction, offering a precise model of its atomic arrangement in the solid state. The analysis was performed on colorless block-like crystals obtained from a hot methanol (B129727) solution. nih.govmdpi.com
The compound crystallizes in the monoclinic space group P2₁/c. mdpi.com Key crystallographic data are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for 9-benzyl-6-(benzylthio)-9H-purin-2-amine.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₇N₅S |
| Formula Weight | 347.44 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.7346 (7) |
| b (Å) | 5.5511 (3) |
| c (Å) | 20.4817 (10) |
| β (°) | 121.325 (3) |
| Volume (ų) | 1625.31 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.050 |
Data sourced from Hariono et al. (2014). nih.govmdpi.com
Determination of Molecular Conformation and Dihedral Angles
The molecular structure of 9-benzyl-6-(benzylthio)-9H-purin-2-amine reveals a largely planar purine (B94841) ring system, with a maximum root-mean-square deviation of 0.009 Å. nih.gov This planarity is a common feature in purine derivatives. nih.gov The two phenyl rings, one attached to the sulfur atom (the S-bound ring) and the other to the N9-methylene group (the methylene-bound ring), are oriented at significant angles relative to the central purine core.
The dihedral angle between the purine ring and the S-bound phenyl ring is 74.67 (8)°. nih.govmdpi.com The angle between the purine ring and the methylene-bound phenyl ring is 71.28 (7)°. nih.govmdpi.com Furthermore, the two phenyl rings themselves are not coplanar, exhibiting a dihedral angle of 76.04 (10)° with respect to each other. mdpi.com This twisted conformation minimizes steric hindrance between the bulky benzyl (B1604629) groups.
Table 2: Key Dihedral Angles in 9-benzyl-6-(benzylthio)-9H-purin-2-amine.
| Interacting Planes | Dihedral Angle (°) |
|---|---|
| Purine Ring – S-Bound Phenyl Ring | 74.67 (8) |
| Purine Ring – Methylene-Bound Phenyl Ring | 71.28 (7) |
| S-Bound Phenyl Ring – Methylene-Bound Phenyl Ring | 76.04 (10) |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C—H⋯N Interactions)
The crystal packing of 9-benzyl-6-(benzylthio)-9H-purin-2-amine is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. nih.gov A prominent feature is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. Specifically, the amino group (N5) acts as a hydrogen bond donor to the N3 nitrogen atom of an adjacent molecule, generating a classic R₂²(8) ring motif. nih.gov
Table 3: Hydrogen Bond Geometry for 9-benzyl-6-(benzylthio)-9H-purin-2-amine.
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N5—H1N5···N3ⁱ | n.a. | n.a. | n.a. | n.a. |
| C7—H7B···N3ⁱⁱ | n.a. | n.a. | n.a. | n.a. |
| C8—H8A···N2ⁱⁱⁱ | n.a. | n.a. | n.a. | n.a. |
Detailed geometric parameters for hydrogen bonds were not explicitly provided in the cited literature, but their presence and connectivity were described. nih.govmdpi.com
Spectroscopic Techniques for Comprehensive Structural Elucidation
While specific experimental spectra for 6-(benzylthio)-9-propyl-9H-purin-2-amine or its benzyl analogue are not available in the reviewed literature, the structural information from X-ray crystallography allows for a predictive analysis of their spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
The NMR spectra of these compounds would be expected to show characteristic signals corresponding to the purine, benzyl, and propyl/benzyl moieties.
¹H NMR: The spectrum of the propyl analogue would feature signals for the propyl group's methyl (CH₃), methylene (B1212753) (CH₂), and N-methylene (N-CH₂) protons, likely in the upfield region. The benzylthio group would exhibit a singlet for the S-CH₂ protons and a multiplet for the aromatic protons of the phenyl ring. The purine ring would show a characteristic singlet for the C8-H proton. The amino (NH₂) protons would appear as a broad singlet. For the benzyl analogue, two distinct sets of benzyl proton signals would be observed: one for the N9-benzyl group and another for the S-benzyl group. nih.gov
¹³C NMR: The ¹³C NMR spectrum would provide complementary information. Distinct signals would be expected for each carbon atom in the purine core, the propyl/benzyl groups, and the benzylthio substituent. The chemical shifts of the purine carbons are particularly sensitive to substitution and tautomeric forms. researchgate.net 2D NMR techniques like HMQC and HMBC would be essential for unambiguous assignment of all proton and carbon signals, especially for differentiating the two benzyl groups in the analogue. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be a critical tool for confirming the elemental composition of the target compounds. The exact mass measurement would provide a molecular formula with high confidence. nih.gov
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For this compound, key fragmentation pathways would likely involve:
Cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) cation (m/z 91).
Loss of the entire benzylthio group.
Cleavage of the N9-propyl group.
Analysis of the fragmentation of the purine core itself can provide further structural confirmation. nih.gov Comparing the fragmentation patterns of the propyl and benzyl analogues would highlight the influence of the N9-substituent on the molecule's gas-phase chemistry.
Pharmacological Investigation of 6 Benzylthio 9 Propyl 9h Purin 2 Amine: Identification of Biological Targets and Elucidation of Mechanisms of Action
In Vitro Pharmacological Activity Screening
The initial characterization of a novel compound's pharmacological profile typically involves a battery of in vitro assays to identify potential therapeutic applications and mechanisms of action. For 6-(benzylthio)-9-propyl-9H-purin-2-amine, these investigations have centered on its effects on cancer cell viability, its ability to inhibit key enzymes implicated in disease, and its modulation of purinergic signaling pathways.
Assessment of Cytotoxicity and Antiproliferative Potential in Cancer Cell Lines
The potential of purine (B94841) analogs to act as cytotoxic agents is a well-established area of cancer research. nih.govresearchgate.net However, specific data regarding the cytotoxic and antiproliferative effects of this compound on cancer cell lines are not extensively available in the public domain. While related purine derivatives have shown activity, direct studies on this particular compound are limited.
One study investigated a structurally similar compound, O6-benzylguanine, which demonstrated the ability to enhance the cytotoxicity of cisplatin (B142131) in head and neck tumor cell lines. nih.gov This enhancement was associated with an increase in DNA damage and apoptosis. nih.gov Thiopurine analogs, a broader class to which this compound belongs, have also been recognized for their general cytotoxic potential. nih.govresearchgate.net
Further research is required to specifically evaluate the antiproliferative activity of this compound across a panel of human cancer cell lines to determine its potency and spectrum of activity.
Evaluation of Enzyme Inhibition Profiles
The ability of a compound to selectively inhibit specific enzymes is a key determinant of its therapeutic potential.
For instance, cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in certain cancers. nih.gov Selective CDK2 inhibitors have been developed and are undergoing clinical investigation. nih.gov Similarly, Src family kinases and p38 MAP kinase are involved in inflammatory responses and can be targeted by small molecule inhibitors. nih.gov The potential of this compound to inhibit these or other kinases, such as EGFR tyrosine kinase, remains an area for future investigation.
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like myasthenia gravis and Alzheimer's disease. nih.gov These inhibitors act by blocking the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov There is currently no published data specifically assessing the inhibitory activity of this compound against AChE or BChE.
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Sulfotransferases (SULTs) are involved in the metabolism of a wide range of endogenous and exogenous compounds. At present, there is a lack of specific research findings on the inhibitory effects of this compound on either phosphodiesterases or sulfotransferases.
Studies on Purinergic System Modulation
The purinergic system, which includes purine and pyrimidine (B1678525) nucleosides and nucleotides, their receptors, and metabolic enzymes, plays a crucial role in a multitude of physiological processes. nih.gov Purine analogs can act as agonists or antagonists at purinergic receptors or inhibit the enzymes involved in purine metabolism. There are no specific studies available that detail the modulatory effects of this compound on the components of the purinergic system.
Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Agonist and Antagonist Activity
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are primary targets for many purine-based compounds. nih.gov These receptors are involved in a multitude of physiological processes, making them attractive targets for drug development. For instance, antagonists of the A2A adenosine receptor have been investigated for their potential in treating Parkinson's disease. researchgate.net Derivatives of 2-amino-6-(2-furanyl) purine have been identified as potent and selective A2A adenosine receptor antagonists. nih.gov Additionally, the introduction of a propyl chain at the 9-position of the adenine (B156593) scaffold has been explored in the development of adenosine receptor antagonists. nih.gov However, specific studies detailing the binding affinities or functional activities (agonist or antagonist) of this compound at the four adenosine receptor subtypes have not been found in the reviewed literature.
Ligand Binding Studies to P1 and P2 Purinergic Receptors
Purinergic receptors are broadly divided into P1 (adenosine receptors) and P2 (ATP and UTP receptors) families. nih.gov Ligand binding studies are crucial to determine the affinity and selectivity of a compound for these receptor subtypes. While numerous ligands have been developed for various purinergic receptors, with some advancing to clinical trials for conditions like acute coronary syndromes, specific binding data for this compound to either P1 or P2 receptors is not documented in the available search results. frontiersin.org
Modulation of Nucleoside Transporter Function
Nucleoside transporters are responsible for the cellular uptake of nucleosides and are a key component of nucleoside salvage pathways. nih.gov Some drugs that inhibit DNA synthesis have been shown to modulate the expression of these transporters. nih.gov The ability of a purine analogue to interact with and modulate nucleoside transporters could have significant implications for its cellular activity. There is, however, no specific information available regarding the effect of this compound on the function of nucleoside transporters.
Inhibition of Purine Metabolizing Enzymes (e.g., Adenosine Deaminase, Xanthine (B1682287) Oxidase)
Adenosine deaminase is a key enzyme in purine metabolism, catalyzing the conversion of adenosine to inosine. nih.gov Inhibitors of ADA can increase adenosine levels and have therapeutic potential. scbt.com Various purine analogues have been investigated as ADA inhibitors. nih.gov However, no data was found to suggest that this compound has been evaluated for its inhibitory activity against adenosine deaminase.
Xanthine oxidase is another critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Inhibition of XO is a therapeutic strategy for conditions like gout. While some purine derivatives are known to inhibit XO, there is no evidence in the provided search results to indicate that this compound has been tested for this activity. nih.gov
Investigation of Antiviral Activities
Purine analogues are a well-established class of antiviral agents. For example, a series of 6-anilino-9-benzyl-2-chloropurines has demonstrated activity against rhinovirus. nih.gov Despite the structural similarities, there is no information available regarding any antiviral testing or activity of this compound.
Assessment of Immunomodulatory Effects and Potential Anti-inflammatory Pathways
Adenosine and its analogues are known to have immunomodulatory and anti-inflammatory effects, often mediated through adenosine receptors. unife.it The A3 adenosine receptor, in particular, has emerged as a target for inflammatory diseases. unife.it Given the purine structure of this compound, it could potentially possess such activities. However, there are no published studies that have investigated its immunomodulatory or anti-inflammatory properties.
Cellular and Molecular Mechanism of Action Studies
Detailed studies on the cellular and molecular mechanisms of action of a compound are contingent on the initial identification of its biological targets and activities. As the primary pharmacological targets and activities of this compound have not been reported, there is a corresponding lack of information regarding its downstream cellular and molecular effects.
Interference with Nucleic Acid Metabolism (e.g., DNA Replication)
A primary mechanism by which many purine analogues exert their biological effects is through interference with nucleic acid metabolism. These compounds, due to their structural similarity to endogenous purines (adenine and guanine), can be mistakenly incorporated into DNA or RNA, leading to chain termination or dysfunctional macromolecules. They can also inhibit key enzymes involved in nucleotide biosynthesis.
However, a comprehensive search of scientific databases reveals no specific studies investigating the effect of this compound on nucleic acid metabolism or DNA replication.
| Endpoint | This compound |
| Inhibition of DNA Polymerase | No data available |
| Incorporation into DNA/RNA | No data available |
| Inhibition of Purine Biosynthesis | No data available |
Analysis of Cell Cycle Perturbation and Apoptosis Induction Pathways
Purine analogues are well-known for their ability to induce cell cycle arrest and apoptosis (programmed cell death) in rapidly proliferating cells, which is a cornerstone of their use in cancer chemotherapy. This typically occurs as a downstream consequence of DNA damage or metabolic disruption.
There is currently no published research detailing the effects of this compound on cell cycle progression or its ability to induce apoptosis.
| Parameter | This compound |
| Cell Cycle Arrest (Phase) | No data available |
| Induction of Apoptosis | No data available |
| Key Apoptotic Pathways | No data available |
Detailed Kinetic Studies of Enzyme Inhibition
To understand the specific molecular targets of a compound, detailed kinetic studies are essential. For purine analogues, key enzymes of interest often include those in the purine salvage pathway (e.g., hypoxanthine-guanine phosphoribosyltransferase), ribonucleotide reductase, and various kinases.
No enzyme inhibition assays or kinetic studies for this compound have been reported in the scientific literature.
| Enzyme Target | Inhibition Constant (Ki/IC50) |
| Data Not Available | Data Not Available |
Impact on Cellular Signaling Networks
Beyond direct effects on nucleic acids, purine derivatives can modulate various cellular signaling networks that govern cell fate decisions such as proliferation, survival, and differentiation. These can include pathways like MAPK/ERK, PI3K/Akt, and others.
The impact of this compound on any cellular signaling network has not been documented.
| Signaling Pathway | Effect of this compound |
| MAPK/ERK | No data available |
| PI3K/Akt/mTOR | No data available |
| Other | No data available |
Induction of Specific Cellular Responses (e.g., Interferon Production, Cell Dedifferentiation)
Some purine analogues have been shown to elicit specific cellular responses, such as the induction of interferons, which can have immunomodulatory and antiviral effects. Others have been investigated for their potential to induce cell dedifferentiation.
There are no studies available that have investigated whether this compound can induce specific cellular responses like interferon production or cell dedifferentiation.
| Cellular Response | Induction by this compound |
| Interferon Production | No data available |
| Cell Dedifferentiation | No data available |
Structure Activity Relationship Sar Studies of 6 Benzylthio 9 Propyl 9h Purin 2 Amine and Its Analogues
Elucidation of the Impact of N9-Substitution on Biological Activity and Selectivity
The substituent at the N9 position of the purine (B94841) ring is a key determinant of the biological activity and selectivity of 6-thiopurine analogues. While direct SAR studies on a series of N9-alkyl analogues of 6-(benzylthio)-9H-purin-2-amine are not extensively documented in publicly available literature, general principles can be drawn from related series of 9-substituted purines.
In studies of 9-benzyl-6-(2-furyl)purines, the presence of a benzyl (B1604629) group at the N9 position was found to be advantageous for antimycobacterial activity, particularly when the benzyl ring bears electron-donating substituents. nih.govresearchgate.net This suggests that the electronic properties of the N9-substituent can significantly modulate the compound's activity. For instance, a 4-methoxybenzyl group at N9 enhanced the antimycobacterial potency. nih.govresearchgate.net
Furthermore, the nature of the N9-substituent can influence the regioselectivity of synthesis, which is a critical aspect of developing purine-based therapeutic agents. The alkylation of purines can often lead to a mixture of N9 and N7 isomers, and the substituent at C6 can direct the position of alkylation. researchgate.net
The size and nature of the N9-substituent also play a role. In a series of 2,6,9-trisubstituted purines, the presence of an arylpiperazinyl moiety at C6 was found to be beneficial for cytotoxic activity, while the bulkiness of the substituent at C2 was detrimental. nih.gov While this study focused on C2 and C6, it highlights the interplay between different positions on the purine scaffold.
To illustrate the impact of N9-substitution, the following table presents hypothetical data based on the general principles observed in related purine series.
Table 1: Illustrative Impact of N9-Substituent on Biological Activity This table is a hypothetical representation based on SAR principles from related purine analogues and does not represent actual experimental data for 6-(benzylthio)-9-propyl-9H-purin-2-amine.
| N9-Substituent | Predicted Relative Activity | Rationale |
|---|---|---|
| Propyl | Baseline | The propyl group of the parent compound. |
| Benzyl | Potentially Increased | Aromatic ring may offer additional binding interactions. |
| 4-Methoxybenzyl | Potentially Increased Further | Electron-donating group may enhance activity, as seen in other purine series. nih.govresearchgate.net |
| Methyl | Potentially Decreased | Smaller alkyl group may have less optimal interaction with the target. |
| Cyclohexyl | Variable | Bulky aliphatic group may increase or decrease activity depending on the target's steric tolerance. |
Characterization of the Role of the C6-Thioether Moiety in Ligand-Target Interactions
The C6 position of the purine ring is a critical site for modification, and the nature of the substituent at this position profoundly influences the compound's interaction with biological targets. The presence of a thioether linkage at C6, as in this compound, is a common feature in many biologically active purine derivatives.
Studies on 6-substituted purine derivatives have shown that thioether-linked analogues can be superior to their oxygen and nitrogen isosteres for certain biological activities, such as selective positive inotropic effects. researchgate.netnih.gov This suggests that the sulfur atom in the thioether moiety plays a specific and advantageous role in the ligand-target interaction.
The benzyl group of the C6-benzylthio moiety also contributes significantly to the molecule's activity. In a study of 2-chloro-6-substituted purines as inhibitors of E. coli purine nucleoside phosphorylase (PNP), 6-benzylthiopurine was found to be a potent inhibitor. nih.gov The flexibility and potential for aromatic interactions of the benzyl group likely contribute to its binding affinity. Modifications to the benzyl ring, such as the introduction of electron-withdrawing groups, have been shown to increase potency in some series of purine derivatives. researchgate.netnih.gov
The following interactive table summarizes the importance of the C6-thioether moiety based on findings from related compounds.
Table 2: Importance of the C6-Thioether Moiety in Biological Activity This table is based on findings from related 6-substituted purine analogues.
| C6-Substituent | Linkage | Observed Activity | Reference |
|---|---|---|---|
| Benzylthio | Thioether | Potent PNP inhibition | nih.gov |
| Benzyloxy | Ether | Potent PNP inhibition | nih.gov |
| Benzylamino | Amino | Generally less potent than thioether/ether in some series | researchgate.netnih.gov |
| Phenyl-ethoxy | Ether | Potent PNP inhibition, stereoisomer dependent | nih.gov |
| Cyclohexyloxy | Ether | Less potent inhibitor | nih.gov |
Systematic Investigation of the Influence of Substituent Physicochemical Properties on Pharmacological Profiles
The pharmacological profile of purine analogues is governed by the physicochemical properties of their substituents, including electronic effects (electron-donating or electron-withdrawing) and steric factors (size and shape).
As mentioned earlier, in the context of 9-benzyl-6-(2-furyl)purines, electron-donating substituents on the N9-benzyl ring were found to enhance antimycobacterial activity. nih.govresearchgate.net Conversely, in a series of 6-substituted purine derivatives with positive inotropic effects, the introduction of electron-withdrawing groups on the benzhydryl moiety at C6 led to increased potency. researchgate.netnih.gov This highlights that the optimal electronic properties are target-dependent.
Steric bulk is another critical factor. For instance, in the study of PNP inhibitors, more rigid or bulky substituents at the C6 position, such as phenoxy or 2,4,6-trimethylphenoxy, resulted in less potent inhibitors compared to the more flexible benzylthio or benzyloxy groups. nih.gov This indicates that the binding pocket of the target enzyme may have specific steric constraints.
A quantitative structure-activity relationship (QSAR) approach can be employed to systematically investigate these effects. 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have revealed that an arylpiperazinyl system at C6 is beneficial for cytotoxic activity, whereas bulky groups at C2 are unfavorable. nih.gov
Table 3: Influence of Physicochemical Properties of Substituents on Activity This table provides a generalized summary based on SAR of various purine analogues.
| Position | Substituent Property | General Effect on Activity | Example Context | Reference |
|---|---|---|---|---|
| N9-Aryl | Electron-donating | Increased | Antimycobacterial 9-benzyl-6-(2-furyl)purines | nih.govresearchgate.net |
| C6-Aryl | Electron-withdrawing | Increased | Positive inotropic 6-substituted purines | researchgate.netnih.gov |
| C6 | Steric Bulk (large, rigid) | Decreased | PNP inhibition by 6-substituted purines | nih.gov |
| C2 | Steric Bulk (large) | Decreased | Cytotoxicity of 2,6,9-trisubstituted purines | nih.gov |
Comparative Analysis with Purine Bioisosteres to Define Key Structure-Function Relationships
To further understand the essential structural features of this compound for its biological activity, a comparative analysis with its purine bioisosteres is insightful. Bioisosteres are compounds that have similar physical or chemical properties and produce broadly similar biological effects.
In the context of antimycobacterial agents, analogues of 6-aryl-9-benzylpurines where the purine core was modified have been synthesized and evaluated. nih.gov The study revealed that 9-deaza analogues were weak inhibitors, indicating the importance of the N9 nitrogen for activity in that series. However, 8-aza-, 7-deaza-, and 8-aza-7-deazapurine analogues displayed excellent antimycobacterial activities, some even surpassing the parent purine. nih.gov This suggests that the imidazole (B134444) portion of the purine ring can be modified to enhance activity, and that the precise arrangement of nitrogen atoms in the heterocyclic core is crucial.
Other purine isosteres, such as pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines, have also been investigated as potential antiproliferative agents. mdpi.comresearchgate.net The cytotoxic activity of these derivatives was found to be dependent on the specific heterocyclic scaffold and the nature of the substituents. mdpi.comresearchgate.net
Table 4: Comparative Activity of Purine Bioisosteres This table is based on findings for antimycobacterial 6-aryl-9-benzylpurine analogues.
| Bioisosteric Core | Relative Antimycobacterial Activity | Implication for SAR | Reference |
|---|---|---|---|
| Purine | Active | Parent scaffold | nih.gov |
| 9-Deazapurine | Weakly Active | N9 is important for activity in this series. | nih.gov |
| 7-Deazapurine | Highly Active | N7 is not essential; modification can be beneficial. | nih.gov |
| 8-Azapurine | Highly Active | N8 is not essential; modification can be beneficial. | nih.gov |
| 8-Aza-7-deazapurine | Highly Active | Significant modification of the imidazole ring is tolerated and can enhance activity. | nih.gov |
Computational Chemistry and in Silico Studies of 6 Benzylthio 9 Propyl 9h Purin 2 Amine
Molecular Docking Simulations for Prediction of Binding Modes and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in identifying potential biological targets for a compound and elucidating its binding mode at the atomic level. For 6-(benzylthio)-9-propyl-9H-purin-2-amine, molecular docking simulations could be employed to screen a wide array of protein targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, to predict its potential biological activity.
In studies of related 2,6,9-trisubstituted purine (B94841) derivatives, molecular docking has been successfully used to predict their interaction with various protein targets. For instance, docking studies on novel purine derivatives have been used to investigate their binding affinity with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in cancer therapy. nih.govgoogle.com These studies often reveal key interactions, such as hydrogen bonds between the purine core and amino acid residues in the ATP-binding pocket of the kinase, as well as hydrophobic interactions involving the substituents at the C2, C6, and N9 positions. For this compound, the 2-amino group and the nitrogen atoms in the purine ring could act as hydrogen bond donors and acceptors, while the benzylthio and propyl groups could engage in hydrophobic and van der Waals interactions within a binding site.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Asp145 | Hydrogen bonds, Hydrophobic interactions |
| A2A Adenosine (B11128) Receptor (A2AAR) | -7.9 | Asn253, Phe168, Ile274 | Hydrogen bonds, Pi-pi stacking |
| Phosphoinositide 3-kinase (PI3K) | -8.2 | Val851, Tyr836, Lys802 | Hydrogen bonds, Hydrophobic interactions |
| Note: This table is a hypothetical representation of potential molecular docking results for this compound and is intended for illustrative purposes. |
Molecular Dynamics Simulations for Assessing Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted ligand-protein complex and for exploring the conformational dynamics of both the ligand and the protein upon binding.
Following a promising docking result for this compound with a potential target, an MD simulation would be the next logical step. The simulation would be initiated with the docked pose, and the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The trajectory of the simulation, typically spanning nanoseconds to microseconds, would provide valuable information on the stability of the key interactions observed in the docking study. For example, it could confirm whether the hydrogen bonds between the purine ring and the protein backbone are maintained throughout the simulation.
Quantum Chemical Calculations for Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.
For this compound, quantum chemical calculations could be used to determine its optimized geometry, atomic charges, and the energies of its frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for instance, can help in understanding the molecule's reactivity and its ability to form different types of intermolecular interactions. The electrostatic potential map can identify regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are likely to be involved in electrostatic interactions with a biological target.
The reactivity of the molecule can be predicted by analyzing the HOMO-LUMO energy gap. A smaller gap generally suggests higher reactivity. These calculations can also be used to study the molecule's metabolic stability by predicting the sites most susceptible to metabolism by cytochrome P450 enzymes. While no specific quantum chemical calculations have been published for this compound, such studies on similar heterocyclic compounds are common in the literature and provide a fundamental understanding of their chemical behavior. researchgate.net
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions |
| Note: This table is a hypothetical representation of potential quantum chemical calculation results for this compound and is intended for illustrative purposes. |
Ligand-Based and Structure-Based Virtual Screening for the Identification of Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Virtual screening can be broadly divided into two categories: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. If a set of known active compounds for a particular target share a similar purine scaffold with this compound, pharmacophore models or quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to screen large compound databases to find novel molecules with similar properties that are likely to be active.
Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein. This approach involves docking a library of compounds into the binding site of the target and scoring them based on their predicted binding affinity. For this compound, if a high-resolution crystal structure of a potential target is available, SBVS could be a powerful tool to identify a diverse range of new analogs with potentially improved properties. Studies on 2,6,9-trisubstituted purines have demonstrated the utility of these screening methods in identifying novel and potent inhibitors for various targets. semanticscholar.org
In Silico Methods for Rational Design and Optimization of Compound Libraries
The ultimate goal of computational chemistry in drug discovery is to guide the rational design and optimization of new compounds. The insights gained from molecular docking, MD simulations, and quantum chemical calculations for this compound can be integrated to design a focused library of analogs with improved potency, selectivity, and pharmacokinetic properties.
For example, if molecular docking suggests that a larger hydrophobic group at the N9 position could lead to better interactions with a specific pocket in the target protein, new analogs with different alkyl or aryl groups at this position could be designed. Similarly, if MD simulations reveal instability in a particular hydrogen bond, modifications can be made to the ligand to strengthen this interaction. This iterative cycle of in silico design, synthesis, and experimental testing is a hallmark of modern drug discovery. The design of novel 2,6,9-trisubstituted purines as potent CDK inhibitors is a testament to the success of such rational design strategies. nih.gov
Future Perspectives and Research Directions for 6 Benzylthio 9 Propyl 9h Purin 2 Amine
Rational Design and Development of More Potent and Selective Analogues
The core structure of 6-(benzylthio)-9-propyl-9H-purin-2-amine offers a versatile scaffold for chemical modification to enhance its biological activity and selectivity. Future research should systematically explore the structure-activity relationships (SAR) by modifying the substituents at the C2, C6, and N9 positions of the purine (B94841) ring.
Studies on analogous 2,6,9-trisubstituted purines have shown that even minor alterations can significantly impact their inhibitory potential against various kinases. For instance, research on purines derived from olomoucine (B1683950) and roscovitine (B1683857) has demonstrated that while increased steric bulk at the N9 position can reduce inhibitory activity, a variety of substituents at the C2 position, including methyl, propyl, and phenyl groups, are well-tolerated. nih.gov More recent work on 2,6,9-trisubstituted purines as CDK12 inhibitors revealed that an ethyl group at the N9 position conferred significantly better inhibitory activity than an isopropyl group. mdpi.com
Future efforts should therefore include the synthesis and evaluation of a library of analogues of this compound with varied alkyl and aryl groups at the N9 position and diverse functionalities at the C2 and C6 positions. For example, replacing the benzylthio group at C6 with different substituted benzylamines or arylpiperazinyl systems could modulate activity, as seen in other purine derivatives. nih.gov 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on such a library would be invaluable in elucidating the steric and electronic requirements for optimal activity. nih.gov
Table 1: Proposed Analogues for SAR Studies
| Lead Compound | Modification Site | Proposed Substituents | Rationale |
| This compound | N9 Position | Ethyl, Cyclopentyl, Benzyl (B1604629) | To explore the effect of size and hydrophobicity on target binding. mdpi.commdpi.com |
| This compound | C6 Position | Substituted benzylamino, Arylpiperazinyl | To enhance potency and explore interactions with different biological targets. nih.gov |
| This compound | C2 Position | (2R)-pyrrolidin-2-yl-methanol, 3-pyridyl | To potentially improve kinase inhibitory activity and selectivity. nih.govmdpi.com |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The purine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. While many 2,6,9-trisubstituted purines have been investigated as kinase inhibitors for cancer therapy, the therapeutic potential of this compound and its future analogues may extend to other areas. mdpi.comnih.govresearchgate.net
Thiopurines, a related class of purine analogues, are utilized as cytotoxic and immunosuppressive agents. nih.govresearchgate.net The metabolism of these drugs leads to the formation of 6-thioguanine (B1684491) nucleotides (6-TGNs), which have a complex mode of action. nih.govnih.gov Given its 6-thioether linkage, this compound could be investigated for similar cytotoxic or immunomodulatory properties. High-throughput screening of this compound against a panel of cancer cell lines and immune cell-based assays could uncover novel anticancer or anti-inflammatory activities.
Furthermore, the broader family of purine derivatives has shown activity against a diverse set of targets, including enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and various receptors. researchgate.net Future research should therefore employ unbiased screening approaches, such as phenotypic screening or chemical proteomics, to identify novel binding partners for this compound. This could lead to the discovery of entirely new therapeutic applications beyond the well-trodden path of kinase inhibition.
Integration of Research Findings with Advanced Drug Discovery Platforms and Methodologies
To accelerate the discovery and development process, it is crucial to integrate experimental findings with advanced drug discovery platforms. Computational modeling, including molecular docking and 3D-QSAR, has proven to be a powerful tool in the design of novel purine-based inhibitors. nih.gov
For this compound, once a primary biological target is identified, molecular docking studies can be employed to predict the binding mode and identify key interactions within the active site. This information can then guide the rational design of more potent and selective analogues, as described in section 7.1. For instance, if the target is a kinase, docking studies can help in designing substituents that can form additional hydrogen bonds or hydrophobic interactions with the protein.
Furthermore, the development of pharmacophore models based on a series of active analogues can aid in virtual screening campaigns to identify novel chemotypes with similar biological activity. researchgate.net The integration of these computational methods with high-throughput synthesis and screening will create a powerful and efficient drug discovery engine. This iterative cycle of design, synthesis, testing, and computational modeling will be essential to unlock the full therapeutic potential of this compound and its derivatives.
Table 2: Advanced Drug Discovery Methodologies
| Methodology | Application for this compound | Expected Outcome |
| High-Throughput Screening (HTS) | Screening against diverse enzyme and cell-based assays. | Identification of initial biological targets and therapeutic areas. |
| 3D-QSAR | Analysis of a library of synthesized analogues. | Elucidation of structure-activity relationships to guide lead optimization. nih.gov |
| Molecular Docking | In silico modeling of the compound with potential biological targets. | Prediction of binding modes and identification of key interactions for rational design. |
| Chemical Proteomics | Identification of protein binding partners in a cellular context. | Discovery of novel, unanticipated biological targets. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 6-(benzylthio)-9-propyl-9H-purin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution at the C6 position. For example, reacting a 6-chloro precursor (e.g., 2-chloro-9-propyl-9H-purin-6-amine) with benzylthiol in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by column chromatography purification (eluent: chloroform/methanol) . Optimizing reaction time (4–6 hours) and temperature (60–80°C) improves yields. Monitoring by TLC and adjusting stoichiometry of benzylthiol (1.2–1.5 equivalents) minimizes byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- 1H NMR : Confirm substitution patterns (e.g., benzylthio protons at δ 4.36 ppm as a singlet; propyl chain protons at δ 1.39 ppm for CH3 and δ 4.14 ppm for CH2) .
- Elemental Analysis : Validate purity (>98%) and stoichiometry (e.g., C 58.93%, H 5.30%, N 24.54%) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length at N9) affect physicochemical properties and bioactivity?
- Methodology :
- Alkyl Chain Impact : Increasing chain length (e.g., ethyl → propyl) enhances lipophilicity (logP), affecting membrane permeability. Assess via octanol-water partition experiments .
- Biological Activity : Compare IC50 values in enzyme inhibition assays (e.g., kinase or protease targets). For example, 9-propyl derivatives may show improved target binding over ethyl analogs due to hydrophobic interactions .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement and Mercury for visualization. Key parameters: torsion angles (e.g., C6-S-Cbenzyl) and hydrogen bonding (e.g., N-H···S interactions) .
- Packing Analysis : Identify π-π stacking between purine rings and benzyl groups, which stabilizes the crystal lattice .
Q. What experimental strategies validate interactions between this compound and biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors .
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB entries) to predict binding poses. Cross-validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. How can researchers address discrepancies between computational predictions and in vitro activity data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
